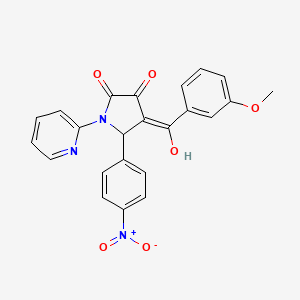![molecular formula C10H9BrN4OS B2857865 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 691860-50-1](/img/structure/B2857865.png)
4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” is a type of heterocyclic compound. It contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also has a bromophenyl group, a sulfanyl group, and an amino group attached to the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring. The electron-withdrawing bromine atom on the phenyl ring could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the sulfanyl group could influence properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
A study by Fun et al. (2011) detailed the structural analysis of a closely related compound, showcasing the planarity of the 4,5-dihydro-1,2,4-triazine ring and its inclinations with respect to other molecular components. The molecules are linked via intermolecular hydrogen bonds, forming infinite columns in the crystal structure, which could influence its chemical reactivity and potential applications in materials science (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, investigating their effects on the central nervous system in mice. This research highlights the potential therapeutic applications of such compounds, further expanding the scope of scientific research applications beyond antimicrobial activity (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Inhibitors of Carbonic Anhydrases
Ceruso et al. (2014) reported on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives as efficient inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest potential applications in developing antimycobacterial agents, offering a new approach to tackling drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWCEWARJNPVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

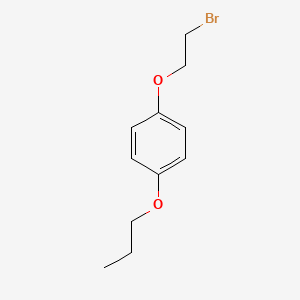
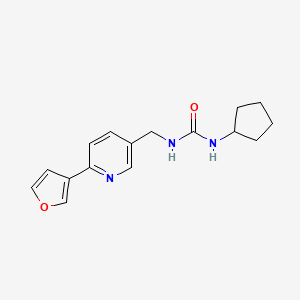

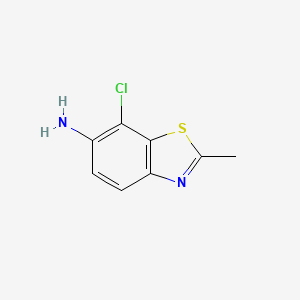
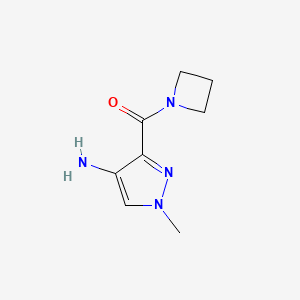
![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)
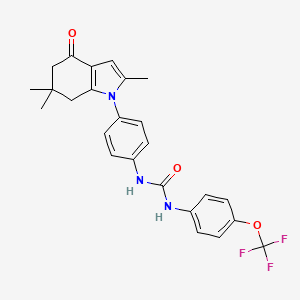
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)
